2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole
Description
2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative featuring an azetidine (a four-membered nitrogen-containing heterocycle) linked via an ether oxygen at the 2-position and an ethyl group at the 5-position of the oxadiazole ring.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)-5-ethyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)5-12-6-3-9-4-6/h6,9H,2-5H2,1H3 |
InChI Key |
IPADLFDFGNTNQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)COC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,3,4-Oxadiazole Core
Method A: Cyclization of Acylhydrazides with Dehydrating Agents
A widely adopted method involves synthesizing the oxadiazole ring through cyclization of acylhydrazides with dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). This approach yields the 5-ethyl-1,3,4-oxadiazole core efficiently.
- Step 1: Prepare the acylhydrazide precursor by reacting ethyl carboxylic acid derivatives with hydrazine hydrate.
- Step 2: React the acylhydrazide with a dehydrating agent (e.g., POCl₃) under reflux conditions.
- Step 3: Isolate the 5-ethyl-1,3,4-oxadiazole via work-up and purification.
Ethyl carboxylic acid derivative + Hydrazine hydrate → Acylhydrazide
Acylhydrazide + POCl₃ → 5-Ethyl-1,3,4-oxadiazole
Optimization and Reaction Conditions
Notes on Purification and Characterization
- Purification typically involves column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexanes).
- Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.
Summary of Key Research Findings
- The heterocyclization of acylhydrazides with dehydrating agents remains the most reliable for constructing the oxadiazole core.
- Halogenation at position 2 is achieved via selective halogenation agents, facilitating subsequent nucleophilic substitution.
- Nucleophilic substitution with azetidin-3-yloxy methyl derivatives is efficient when using polar aprotic solvents and mild bases.
- Recent advances include one-pot multicomponent reactions and microwave-assisted syntheses, which could further optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxides.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine or oxadiazole rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halides and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution could introduce new functional groups.
Scientific Research Applications
2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of 1,3,4-oxadiazoles are highly dependent on substituents at the 2- and 5-positions. Below is a comparative analysis of key analogs:
Key Observations
- Bioactivity: Compounds with electron-withdrawing or aromatic groups (e.g., p-tolyl, dichlorophenyl) exhibit pronounced antifungal and antimicrobial activities .
- Synthetic Utility : The chloromethyl derivative (CAS: 3914-45-2) serves as a versatile intermediate for introducing diverse substituents via nucleophilic substitution .
Biological Activity
The compound 2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features an oxadiazole ring, which is known for its role in various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.
Biological Activity Overview
The biological activities associated with 1,3,4-oxadiazoles include:
-
Anticancer Activity :
- Recent studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
- In vitro assays indicated that the compound could induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .
-
Antimicrobial Properties :
- The oxadiazole scaffold has been linked to antibacterial and antifungal activities. Compounds derived from this structure have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, certain derivatives were as effective as standard antibiotics like gentamicin .
- The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
- Anti-inflammatory Effects :
Case Studies
Several case studies highlight the efficacy of 1,3,4-oxadiazoles:
- Case Study 1 : A study on the synthesis of various oxadiazole derivatives showed promising anticancer activity against leukemia and breast cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than established chemotherapeutics .
- Case Study 2 : Research focusing on antimicrobial activity demonstrated that specific oxadiazole derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazoles act as enzyme inhibitors (e.g., EGFR, Src) which are crucial in cancer progression .
- Induction of Apoptosis : Compounds in this class can trigger programmed cell death through mitochondrial pathways or caspase activation .
- Modulation of Signaling Pathways : These compounds may interfere with key signaling pathways such as MAPK/ERK or PI3K/Akt which are often dysregulated in cancer cells .
Table 1: Biological Activity Summary of Oxadiazole Derivatives
Q & A
Q. What are the recommended synthetic pathways for 2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole?
The synthesis typically involves multi-step reactions:
- Oxadiazole Ring Formation : React ethyl-substituted hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PPA catalysis) .
- Azetidine Integration : Introduce the azetidin-3-yloxy moiety via nucleophilic substitution or coupling reactions, often requiring protecting groups to prevent side reactions .
- Final Assembly : Couple the azetidine fragment to the oxadiazole core using alkylation or click chemistry approaches. Optimize solvent (e.g., DMF or THF) and temperature (60–100°C) to enhance yield .
- Purification : Use column chromatography or recrystallization (e.g., ethanol/water) to achieve >95% purity .
Q. How can the purity and structural integrity of this compound be verified?
Critical analytical methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., azetidine CH₂ vs. oxadiazole CH₃) with ¹H and ¹³C NMR .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS .
- Elemental Analysis : Compare experimental and calculated C/H/N/O percentages to confirm stoichiometry .
Q. What analytical techniques are critical for characterizing this compound?
Beyond NMR and MS:
- X-ray Crystallography : Resolve 3D structure using SHELXL for refinement and SHELXS/SHELXD for phase determination .
- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability for storage and handling .
Advanced Research Questions
Q. How do structural modifications in analogous compounds influence the reactivity and bioactivity of this compound?
- Substituent Effects : Replacing the ethyl group with bulkier alkyl chains (e.g., isopropyl) reduces solubility but may enhance lipophilicity for membrane penetration .
- Heteroatom Swaps : Substituting oxygen with sulfur in the oxadiazole ring increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
- Azetidine Modifications : Fluorination at the azetidine 3-position (e.g., 3,3-difluoroazetidine) improves metabolic stability by reducing oxidative degradation .
Q. What strategies can resolve discrepancies in biological activity data across different studies?
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays under standardized conditions (e.g., cell line, incubation time) to minimize variability .
- Structural Analog Comparison : Test derivatives (e.g., 5-ethyl vs. 5-methyl oxadiazoles) to isolate substituent-specific effects .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. How can computational methods predict the binding interactions of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with oxadiazole N atoms and hydrophobic contacts with the ethyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling : Corrogate substituent effects (e.g., logP, polar surface area) with activity data to design optimized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
